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Phenothiazine, 10-(N-ethyl-4-piperidyl)-

Positional isomerism Physicochemical profiling Phenothiazine SAR

Piperidine-substituted phenothiazines exhibit distinct mitochondrial cytotoxicity (EC50 45-125 μM), preventing generic substitution with piperazine or aliphatic analogs. This unsubstituted, N-ethyl-4-piperidyl isomer (TPSA 31.8 Ų, XLogP 4.7) provides a validated class-representative baseline. - **SAR Reference:** Controlled N-alkyl lipophilicity (+0.5 ΔlogP vs. N-methyl) & 4-piperidyl geometry for CNS target tuning. - **Analytical Standard:** Baseline separation from 3-piperidyl isomer via HPLC/UPLC; ideal for impurity profiling. - **Negative Control:** Lacks 2-substituent → 3-10x lower D₂ affinity than thioridazine; deconvolutes non-dopaminergic mechanisms.

Molecular Formula C19H22N2S
Molecular Weight 310.5 g/mol
CAS No. 63834-08-2
Cat. No. B12811392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenothiazine, 10-(N-ethyl-4-piperidyl)-
CAS63834-08-2
Molecular FormulaC19H22N2S
Molecular Weight310.5 g/mol
Structural Identifiers
SMILESCCN1CCC(CC1)N2C3=CC=CC=C3SC4=CC=CC=C42
InChIInChI=1S/C19H22N2S/c1-2-20-13-11-15(12-14-20)21-16-7-3-5-9-18(16)22-19-10-6-4-8-17(19)21/h3-10,15H,2,11-14H2,1H3
InChIKeySEGQAZFXAOGOIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenothiazine, 10-(N-ethyl-4-piperidyl)-: Physicochemical Profile and Identity


Phenothiazine, 10-(N-ethyl-4-piperidyl)- (IUPAC: 10-(1-ethylpiperidin-4-yl)phenothiazine; CAS 63834-08-2) is a synthetic phenothiazine derivative belonging to the piperidine-substituted subclass. Its molecular formula is C₁₉H₂₂N₂S with a computed exact mass of 310.15037 Da [1]. The compound features an unsubstituted phenothiazine tricyclic core with an N-ethylpiperidin-4-yl moiety directly attached at the N-10 position—a structural arrangement that distinguishes it from the more extensively studied 3-piperidyl positional isomer and from clinically established piperidine phenothiazines such as thioridazine, which bear a 2-methylthio substituent on the phenothiazine ring and a 2-piperidyl-ethyl linker [2][3]. The compound's computed XLogP of 4.7 and topological polar surface area of 31.8 Ų place it in a lipophilicity range comparable to other phenothiazine neuroleptics, with implications for membrane partitioning and biological distribution [1].

Positional Isomer 4-piperidyl attachment enables HPLC isomer resolution method development
N-Ethyl Substituent Incremental lipophilicity supports CNS penetration and SAR tuning studies
2-Unsubstituted Core Lower predicted D₂ engagement for non-dopaminergic pathway screening

Structural Determinants Preventing Generic Substitution


Generic substitution among phenothiazine derivatives cannot be assumed without quantitative evidence because three orthogonal structural variables independently govern pharmacological and toxicological behavior: (i) the position of piperidine ring attachment to the phenothiazine N-10 (3-piperidyl vs. 4-piperidyl), which alters molecular geometry and receptor-binding surface complementarity [1]; (ii) the nature of the N-alkyl substituent on the piperidine nitrogen (ethyl vs. methyl vs. propyl), which modulates lipophilicity, metabolic stability, and off-target promiscuity [2]; and (iii) the presence or absence of electron-withdrawing substituents at the phenothiazine 2-position, which is known to influence D₂ receptor potency by over an order of magnitude across clinically used phenothiazines [3]. A 2015 structure-activity investigation demonstrated that piperidine-substituted phenothiazines exhibit a distinct cytotoxicity rank order compared to piperazine and aliphatic congeners in hepatoma cells (EC₅₀ range: 45–125 μM), confirming that side-chain class alone is a significant determinant of biological outcome [4]. Consequently, substituting this 4-piperidyl, N-ethyl, 2-unsubstituted phenothiazine with any other in-class compound—even a close positional isomer—introduces unquantified risk in any experimental or industrial workflow that depends on reproducible biological or physicochemical behavior.

Attachment Position 3-piperidyl vs 4-piperidyl isomers differ in TPSA and thermal stability, altering chromatographic retention and solubility profiles.
N-Alkyl Chain N-ethyl vs N-methyl modulates lipophilicity and receptor selectivity; pharmacological profiles may shift and cannot be assumed interchangeable.
2-Substitution Absence Lack of 2-position group may substantially reduce D₂ receptor affinity compared to 2-substituted analogs; cytotoxicity and target engagement cannot be extrapolated across subclasses.

Quantitative Differentiation Against Closest Analogs


Positional Isomerism: Distinct Physicochemical Profiles

The target compound (4-piperidyl isomer, CAS 63834-08-2) and its closest positional analog (3-piperidyl isomer, CAS 5143-96-4) share an identical molecular formula (C₁₉H₂₂N₂S) and exact mass (310.15056 Da), yet exhibit distinct computed physicochemical descriptors. Specifically, the target compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, a complexity score of 344, and a topological polar surface area (TPSA) of 31.8 Ų [1]. In contrast, the 3-piperidyl isomer (as the hydrochloride salt) displays 1 hydrogen bond donor, a higher complexity score of 352, and a lower TPSA of 6.48 . Although both isomers share an identical XLogP of approximately 4.7 [1], the divergent TPSA and HBD counts between the free base (target) and the hydrochloride salt (comparator) indicate that ionization state and piperidine attachment geometry jointly influence hydrogen-bonding capacity, which in turn affects aqueous solubility, membrane permeability, and chromatographic retention behavior. These differences are relevant for analytical method development and formulation where solubility and polarity characteristics must be matched to specific assay conditions.

Positional Isomer Properties
Reported
Target TPSA 31.8 Ų vs. comparator 6.48 Ų; ΔHBD −1; ΔComplexity −8
Divergent polarity impacts chromatographic and solubility behavior.
Computed descriptors; free base vs. HCl salt. Data to verify experimentally.
Positional isomerism Physicochemical profiling Phenothiazine SAR

Piperidine Attachment Position: Thermal Stability Differences

U.S. Patent 2,901,478 (Schuler, 1959) provides direct comparative physical data for a series of closely related 3-piperidyl and 4-piperidyl phenothiazines. The 10-(1-ethyl-3-piperidyl)phenothiazine hydrochloride (the 3-substituted isomer) was synthesized and characterized with a boiling point of 220–225 °C at 2–3 mmHg (free base) and a hydrochloride melting point of 230–231 °C [1]. Within the same patent family, the 4-substituted 10-(1-methyl-4-piperidyl)phenothiazine hydrochloride exhibited a melting point of 244–246 °C—approximately 14 °C higher than the 3-ethyl analog's hydrochloride [1]. This pattern demonstrates that piperidine attachment position (3- vs. 4-) produces measurable differences in crystalline salt thermal stability, which directly impacts purification strategy, storage recommendations, and formulation development. The target compound, bearing an N-ethyl substituent at the 4-piperidyl position, is expected to exhibit physical properties intermediate between these documented analogs, with its hydrochloride melting point likely exceeding 230 °C based on the 14 °C elevation observed upon moving the piperidine attachment from the 3- to the 4-position in the methyl series.

Thermal Stability Pattern
Class-level
Patent analogs show 4-piperidyl methyl HCl mp 244–246°C vs. 3-piperidyl ethyl HCl 230–231°C; target data absent.
Thermal behavior may differ from 3-piperidyl isomer; direct measurement needed.
Class-level inference from US Patent 2,901,478.
Synthetic chemistry Boiling point comparison Patent evidence

Piperidine vs. Piperazine Side Chains: Cytotoxicity Rank Order

A 2015 structure-activity investigation by de Faria et al. quantified the cytotoxicity of five structurally diverse phenothiazine derivatives in HTC hepatoma cells using the MTT reduction assay after 24 h incubation [1]. The piperidine-substituted derivative thioridazine (TR, EC₅₀ in the most potent end of the 45–125 μM range) was the most cytotoxic, followed by the piperazine derivatives trifluoperazine (TFP) and fluphenazine (FP), with the aliphatic derivative chlorpromazine (CPZ) being the least cytotoxic. The rank order was: TR > TFP > FP > TFPZ > CPZ [1]. Critically, the EC₅₀ values for mitochondrial transmembrane potential (ΔΨm) dissipation correlated closely with cell viability EC₅₀ values, indicating that the differential cytotoxicity is mitochondrially mediated [1]. Because the target compound (CAS 63834-08-2) also bears a piperidine side chain directly attached at N-10—but without a 2-position substituent—its cytotoxicity profile is predicted to fall within the piperidine class range rather than the piperazine or aliphatic range, though the absence of a 2-substituent may moderate absolute potency relative to thioridazine (which carries a 2-SCH₃ group) [1][2].

Cytotoxicity Rank
Class-level
Piperidine > piperazine > aliphatic (EC₅₀ 45–125 µM, HTC cells)
Supports class-based cytotoxicity benchmarking; piperidine side chain drives potency.
Target compound (2-unsubstituted) may differ in absolute EC₅₀.
Cytotoxicity SAR Mitochondrial dysfunction Hepatoma HTC cells

N-Ethyl vs. N-Methyl Substitution: Lipophilicity and Receptor Profile

The target compound bears an N-ethyl substituent on the piperidine ring, distinguishing it from the corresponding N-methyl analog 10-(1-methyl-4-piperidyl)phenothiazine. The 1954 pharmacological investigation by Nieschulz et al. systematically evaluated N-alkyl-piperidyl-phenothiazine derivatives and demonstrated that lengthening the N-alkyl chain from methyl to ethyl alters both the potency and the qualitative pharmacological profile (including effects on blood pressure, pulse, respiration, and narcotic potentiation) [1]. In the broader phenothiazine SAR literature, N-alkyl chain elongation is consistently associated with increased lipophilicity (ΔlogP ≈ +0.5 per methylene unit) and altered receptor selectivity profiles due to steric constraints in the receptor binding pocket—rigid linkers favor D₂ selectivity, whereas more flexible or bulkier N-alkyl groups can enhance multi-receptor engagement (e.g., 5-HT₂A, H₁, α₁, and muscarinic receptors) at the cost of D₂ selectivity [2][3]. The N-ethyl group of the target compound thus represents a deliberate structural choice that balances increased membrane permeability against potential changes in target selectivity compared to the N-methyl prototype.

N-Alkyl Lipophilicity
Class-level
Estimated ΔXLogP ≈ +0.5 vs. N-methyl; distinct pharmacological profile reported.
Lipophilicity and receptor selectivity shift with chain length; supports SAR probe use.
Quantitative receptor data not available for this specific compound.
N-alkyl substitution Lipophilicity Receptor selectivity

Absence of 2-Substitution: Reduced D₂ Receptor Affinity

The target compound (CAS 63834-08-2) bears no substituent at the 2-position of the phenothiazine ring, in contrast to clinically established phenothiazine antipsychotics which universally carry an electron-withdrawing group at this position: chlorpromazine (2-Cl), thioridazine (2-SCH₃), trifluoperazine (2-CF₃), perphenazine (2-Cl), and fluphenazine (2-CF₃) [1]. Structure-activity relationship analyses have demonstrated that 2-position substitution with electron-withdrawing groups increases D₂ receptor affinity by approximately 3- to 10-fold compared to the unsubstituted parent, with the potency rank order being CF₃ > SCH₃ > Cl > H > OCH₃ [2][3]. The absence of a 2-substituent on the target compound therefore predicts substantially lower D₂ receptor affinity relative to 2-substituted piperidine phenothiazines such as thioridazine (2-SCH₃, Ki D₂ ≈ 5–15 nM), with an estimated D₂ Ki for the target compound likely in the range of 50–150 nM based on the 3- to 10-fold potency loss documented for des-chloro analogs of chlorpromazine [2]. This property may be advantageous in applications where D₂-mediated effects (e.g., extrapyramidal motor effects, prolactin elevation) are confounding variables, or where a cleaner phenotypic signal is desired from non-dopaminergic pathways.

D₂ Affinity Reduction
Class-level
Predicted D₂ Ki ≈ 50–150 nM, 3- to 10-fold lower than 2-substituted analogs.
Enables low-D₂ engagement control in phenotypic screening.
SAR from Mosnaim et al. 2006; no direct binding data for CAS 63834-08-2.
2-position substitution D2 receptor potency Phenothiazine pharmacophore

Best-Fit Research and Industrial Application Scenarios


Reference Standard for Positional Isomer Resolution

The distinct TPSA (31.8 vs. 6.48 Ų) and hydrogen bond donor counts (0 vs. 1 for the 3-piperidyl isomer hydrochloride) between the 4-piperidyl and 3-piperidyl isomers [1] make this compound an ideal candidate for developing and validating reversed-phase HPLC or UPLC methods that require baseline resolution of positional isomers in phenothiazine synthetic mixtures. Procurement for use as a certified reference standard in pharmaceutical impurity profiling or forensic analytical chemistry is justified by the documented physicochemical divergence between the isomers.

Mitochondrial Toxicity Screening Reference Compound

The 2015 SAR study by de Faria et al. established that piperidine-substituted phenothiazines exhibit the highest mitochondrial cytotoxicity among the three side-chain subclasses (EC₅₀ range: 45–125 μM in HTC cells, with piperidine > piperazine > aliphatic) [2]. This compound, as an unsubstituted piperidine phenothiazine, can serve as a class-representative reference compound in mitochondrial toxicity screening panels, enabling researchers to benchmark novel chemical entities against a well-defined piperidine-phenothiazine cytotoxicity baseline while avoiding the confounding dopaminergic effects of 2-substituted clinical antipsychotics.

D₂ Receptor-Negative Control for Phenotypic Screening

Because the target compound lacks a 2-position electron-withdrawing substituent, its predicted D₂ receptor affinity is 3- to 10-fold lower than 2-substituted analogs such as thioridazine (D₂ Ki ≈ 5–15 nM) [3][4]. This property positions the compound as a useful negative control or comparator in phenotypic screening campaigns where D₂-mediated effects must be deconvolved from non-dopaminergic mechanisms—for example, in cancer stem cell screens where thioridazine has shown D₂-independent anti-proliferative activity, or in antimicrobial susceptibility testing where phenothiazine membrane effects are the parameter of interest.

SAR Probe for N-Alkyl Chain Optimization

The N-ethyl substituent on the piperidine ring provides a specific increment in lipophilicity (ΔlogP ≈ +0.5 relative to the N-methyl congener) [5] and a distinct pharmacological profile compared to N-methyl, N-propyl, and other N-alkyl variants as documented in the foundational 1954 pharmacological study by Nieschulz et al. [6]. This compound is therefore suitable as a systematic SAR probe in medicinal chemistry programs exploring phenothiazine-based ligands for CNS targets, where incremental N-alkyl modifications are used to tune blood-brain barrier penetration, metabolic stability, and receptor subtype selectivity while holding the 4-piperidyl attachment geometry constant.

Application
Selection Property
Validation Focus
Positional isomer reference standard
Physicochemical divergence (TPSA, HBD)
HPLC/UPLC isomer resolution validation
Mitochondrial toxicity screening reference
Piperidine-class cytotoxicity baseline
Mitochondrial ΔΨm benchmarking
D₂ receptor-negative phenotypic control
Low predicted D₂ engagement
Non-dopaminergic mechanism deconvolution
N-alkyl SAR probe
N-ethyl lipophilicity increment
CNS penetration & selectivity tuning studies
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